

High-Resolution ^{13}C NMR Spectroscopy of 4-Methoxycyclohexanamine Hydrochloride: Stereochemical Assignment & Protocol

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Compound of Interest

| | |
|----------------|---|
| Compound Name: | 4-Methoxycyclohexanamine hydrochloride |
| CAS No.: | 5460-27-5 |
| Cat. No.: | B3426826 |

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Abstract

4-Methoxycyclohexanamine hydrochloride is a critical aliphatic building block in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and GPCR ligands. [1] Its structural integrity, specifically the cis/trans stereoisomerism, profoundly impacts biological activity.[1] This application note provides a definitive protocol for the ^{13}C NMR characterization of this compound. It details sample preparation for the hydrochloride salt, acquisition parameters, and a mechanistic guide to distinguishing stereoisomers using the -gauche shielding effect.[1]

Introduction & Structural Considerations

In drug discovery, the cyclohexane ring is often used as a scaffold to direct substituents into specific spatial vectors.[1] For 1,4-disubstituted cyclohexanes like 4-methoxycyclohexanamine, two stereoisomers exist:

- Trans-isomer: The amino and methoxy groups are on opposite faces of the ring.^[1] In the lowest energy conformation, both bulky groups occupy equatorial positions (C_1 axial, C_4 equatorial).^[1]
- Cis-isomer: The groups are on the same face. One group occupies an equatorial position, while the other is forced into an axial position (C_1 axial, C_4 axial) or (C_1 equatorial, C_4 equatorial).^[1]

Distinguishing these isomers is non-trivial by MS or IR but is definitive by ^{13}C NMR due to steric compression effects.^[1] This guide focuses on the hydrochloride salt form (

), which improves stability but requires specific solvent considerations to prevent exchange broadening.^[1]

Experimental Protocol

Reagents and Equipment

- Analyte: **4-Methoxycyclohexanamine hydrochloride** (>98% purity).^[1]
- Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) is preferred over CDCl₃ for characterization because it minimizes exchange broadening of the ammonium protons (observable in ^1H) and provides distinct carbon resolution.^[1] Me₂SO is a viable alternative if solubility is an issue, but pH dependency of shifts must be monitored.^[1]
- Internal Standard: Tetramethylsilane (TMS) or residual solvent peak (DMSO-d₆ septet centered at 39.5 ppm).^[1]
- Instrument: 400 MHz NMR spectrometer (or higher) equipped with a broadband probe (BBO/BBFO).

Sample Preparation Workflow

The hydrochloride salt is hygroscopic.[1] Moisture uptake can cause chemical shift drifting.[1]

- Weighing: Weigh 25–35 mg of the solid into a clean vial.
- Solvation: Add 0.6 mL of DMSO-d6 (ampoule quality to ensure dryness).
- Homogenization: Vortex for 30 seconds. If the salt does not dissolve, mild sonication (ambient temp) is permitted.[1] Do not heat above 40°C to avoid degradation.[1]
- Transfer: Filter the solution through a cotton plug into a precision 5mm NMR tube if any turbidity remains.

Acquisition Parameters (13C {1H} Decoupled)

To ensure quantitative reliability and resolution of closely spaced isomer signals:

| Parameter | Setting | Rationale |
|-----------------------|------------------------|---|
| Pulse Sequence | zgpg30 (or equivalent) | Power-gated decoupling to suppress NOE for integration accuracy (if needed), though standard decoupling is usually sufficient for assignment. |
| Spectral Width | 220–240 ppm | Covers aliphatic (0-100) and potential carbonyl impurities.[1] |
| Relaxation Delay (d1) | 2.0 – 5.0 sec | Amine-substituted carbons have shorter T1s, but methoxy methyls may be longer.[1] 2s is a safe minimum.[1] |
| Scans (NS) | 512 – 1024 | ¹³ C is 1.1% natural abundance; high scan count is required for S/N > 50:1. |
| Temperature | 298 K (25°C) | Standardize to prevent temperature-dependent shift drifting. |

Data Analysis & Interpretation

Mechanistic Assignment Logic

The assignment relies on the Additivity Rule and the

-Gauche Steric Effect.[1]

- Deshielding (

-effect): The electronegative Oxygen (OMe) and Nitrogen (NH₃⁺) deshield the attached carbons (C4 and C1).[1]

- Shielding (

-effect): In the cis-isomer, the axial substituent introduces steric compression on the

-carbons (C3/C5 relative to the substituent).[1] This results in an upfield shift (lower ppm) of 2–6 ppm for the ring carbons in the cis-isomer compared to the trans-isomer (diequatorial).
[1]

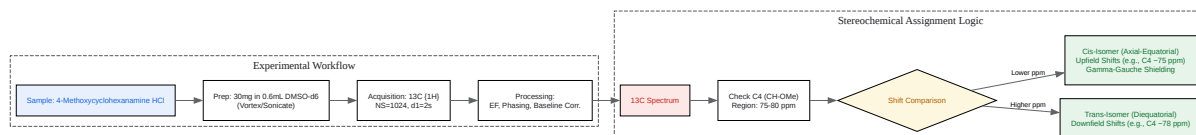
Representative Chemical Shift Data

Note: Values are representative for the HCl salt in DMSO-d6. Exact shifts vary slightly with concentration and temperature.[1]

| Carbon Position | Assignment | Approx. Shift (ppm) - Trans | Approx. Shift (ppm) - Cis | Mechanistic Note |
|-----------------|------------|-----------------------------|---------------------------|---|
| C4 | CH-OMe | 78.5 | 75.2 | Deshielded by Oxygen.[1] Cis is upfield due to axial compression.[1] |
| Methoxy | O-CH3 | 55.4 | 55.6 | Methyl group; relatively stable position.[1] |
| C1 | CH-NH3+ | 49.2 | 46.8 | Deshielded by Nitrogen.[1] Cis upfield (axial NH3+ or OMe effect).[1] |
| C2, C6 | CH2 (to N) | 30.5 | 27.8 | -carbons.[1] |
| C3, C5 | CH2 (to O) | 29.1 | 25.4 | -carbons to OMe; highly sensitive to stereochemistry. [1] |

Visualization of Signaling Pathways & Workflow

The following diagram illustrates the logical flow for determining stereochemistry and the experimental workflow.



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Caption: Workflow for ^{13}C NMR acquisition and logic tree for distinguishing cis/trans isomers based on chemical shift magnitude.

Troubleshooting & Validation

Common Artifacts

- **Extra Peaks:** If small peaks appear near the main signals (approx. 1-5% intensity), these are likely the minor stereoisomer.[1] Commercial "98%" purity often refers to chemical purity, not isomeric purity.[1]
- **Broadening:** If C1 (attached to nitrogen) is broad, it indicates incomplete protonation or exchange.[1] Ensure the sample is fully protonated (HCl salt) or add a drop of DCl/D₂O if running in water.[1] In DMSO, this is rarely an issue for the salt.[1]

Self-Validation Step

To validate the assignment without a reference standard:

- **Integration:** Integrate the methoxy methyl peak (~55 ppm).[1] Set it to 1.

- Carbon Count: Verify 4 distinct signals for the ring carbons (due to symmetry) + 1 methoxy signal.
 - If >5 signals are present, you have a mixture of isomers.[1]
 - The major isomer in thermodynamic mixtures is usually the trans (diequatorial) form.[1]

References

- PubChem.**4-Methoxycyclohexanamine hydrochloride** Compound Summary. National Library of Medicine.[1] Available at: [\[Link\]](#)[1]
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Sources

- 1. 13C NMR Chemical Shift [\[sites.science.oregonstate.edu\]](https://sites.science.oregonstate.edu)
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